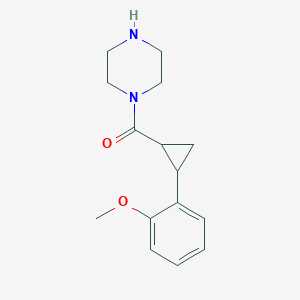

(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone

Description

"(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone" is a synthetic compound featuring a cyclopropyl group substituted with a 2-methoxyphenyl ring, linked via a methanone bridge to a piperazine moiety. The cyclopropane ring introduces steric constraints that may influence conformational flexibility, while the 2-methoxyphenyl group provides electron-donating properties that could modulate receptor binding or metabolic stability. Piperazine, a common pharmacophore, enhances solubility and enables interactions with biological targets through hydrogen bonding or π-stacking. This structural framework is prevalent in medicinal chemistry, particularly in central nervous system (CNS) agents, antimicrobials, and anticancer agents .

Properties

Molecular Formula |

C15H20N2O2 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

[2-(2-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone |

InChI |

InChI=1S/C15H20N2O2/c1-19-14-5-3-2-4-11(14)12-10-13(12)15(18)17-8-6-16-7-9-17/h2-5,12-13,16H,6-10H2,1H3 |

InChI Key |

GHTGTRWTBIXSFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CC2C(=O)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the cyclopropanation of a methoxyphenyl derivative, followed by the introduction of the piperazinyl methanone group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted piperazinyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Studied for its potential as a therapeutic agent, particularly in the modulation of enzyme activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . This inhibition can lead to changes in gene expression and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities

| Compound Name / ID | Substituents / Modifications | Biological Activity | Reference |

|---|---|---|---|

| Target Compound | Cyclopropyl (2-methoxyphenyl), piperazine | Not explicitly reported (structural analog class) | - |

| 1-(4-Chlorophenyl)cyclopropylmethanone derivatives (3a–j) | Cyclopropyl (4-chlorophenyl) instead of 2-methoxyphenyl; reductive amination-derived side chains | Anticancer (MDA-MB-435 cells), antituberculosis | |

| Cyclopropyl(4-(quinolin-3-yl)piperazin-1-yl)methanone (17) | 4-Chloro-6-fluoroquinoline-3-carboxylic acid linked to piperazine | ALDH1A1 inhibition (potential anticancer) | |

| Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) | Thiophene and trifluoromethylphenyl substituents | CNS modulation (hypothetical) | |

| (Oxolan-2-yl)(piperazin-1-yl)methanone (3) | Tetrahydrofuran-derived oxolane replacing cyclopropyl | Green synthesis focus; no reported bioactivity |

Key Observations:

Substituent Effects on Activity: The 4-chlorophenyl substitution (as in compound 3c) confers dual antituberculosis and anticancer activity, likely due to enhanced lipophilicity and target engagement . Trifluoromethyl groups (compound 21) may enhance blood-brain barrier penetration, making such analogs candidates for CNS disorders .

Impact of Cyclopropane vs. Replacement with tetrahydrofuran (compound 3) simplifies synthesis but may reduce steric hindrance, affecting binding affinity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound Name / ID | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~317.4 | ~2.5 | Moderate (piperazine) | 2-Methoxyphenyl, cyclopropane |

| Compound 3c (4-chlorophenyl derivative) | ~348.8 | ~3.0 | Moderate | 4-Chlorophenyl, cyclopropane |

| Compound 17 (quinoline derivative) | ~403.8 | ~3.8 | Low | Quinoline, fluoro, chloro |

| Compound 21 (thiophene derivative) | ~352.4 | ~3.2 | Low | Thiophene, trifluoromethyl |

Key Observations:

- Solubility: Piperazine improves aqueous solubility in the target compound and 3c, whereas bulky aromatic systems (quinoline) reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.